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Compound of Interest

Compound Name: Asterin

Cat. No.: B7828476 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparative analysis of the cyclopeptide Asterin (Astin C) and its synthetic

analogs. This document summarizes their biological activities, mechanisms of action, and

provides detailed experimental methodologies, with a focus on their immunosuppressive and

anticancer properties.

Asterin, a cyclopeptide originally isolated from the medicinal plant Aster tataricus, has

garnered significant attention for its potent anti-inflammatory and anticancer activities.[1] Its

primary mechanism of action involves the specific inhibition of the cGAS-STING signaling

pathway, a key component of the innate immune system.[1] By targeting the STING protein,

Asterin blocks the recruitment of IRF3, thereby downregulating the production of type I

interferons and other inflammatory cytokines.[1][2] This has positioned Asterin and its analogs

as promising candidates for the development of therapeutics for autoimmune diseases and

certain cancers.

Performance Comparison of Asterin and its Analogs
The biological activity of Asterin and its analogs has been evaluated through various in vitro

and in vivo studies. The following tables summarize the available quantitative data on their

immunosuppressive and anticancer effects.
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A study by Li et al. (2018) designed and synthesized seventeen analogs of Astin C and

evaluated their immunosuppressive activity by measuring their ability to inhibit the proliferation

of mouse lymph node cells. The half-maximal inhibitory concentration (IC50) values are

presented in Table 1.

Compound Structure Modification
IC50 (µM) on Mouse
Lymph Node Cells

Astin C - 12.6 ± 3.3

Analog 2 Amino acid substitution 38.4 ± 16.2

Analog 4 Amino acid substitution 51.8 ± 12.7

Analog 5 Amino acid substitution 65.2 ± 15.6

Analog 8 Amino acid substitution 61.8 ± 12.4

Analogs 15, 16, 17
Modification of the

dichlorinated proline residue
No immunosuppressive activity

Data from Li et al., 2018.[3]

The structure-activity relationship analysis from this study revealed that analogs with D-amino

acid residues, hydrophobic long-chain alkyl substituents, and aryl substituents exhibited better

immunosuppressive activity than those with hydrophilic amino acid residues and short-chain

alkyl substituents.[3] Notably, modification of the cis-3,4-dichlorinated proline residue in analogs

15, 16, and 17 resulted in a complete loss of activity, highlighting the critical role of this moiety

for the immunosuppressive function of Astin C.[3]

Anticancer Activity
While several studies have reported on the anticancer properties of Asterin and its analogs, a

direct comparative study with IC50 values for a series of analogs against multiple cancer cell

lines is not readily available in the public domain. However, one study investigated the

antiproliferative effects of a synthetic analog, referred to as "astin 3," and compared it to natural

astin B.
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A study by Cozzolino et al. (2005) demonstrated that a synthetic cyclic astin analog, "astin 3,"

exhibited significant antiproliferative effects on various human cancer cell lines.[4] In contrast,

the linear form of the astin analog was inactive, indicating that the cyclic structure is crucial for

its antitumor activity.[5] The mechanism of action for the anticancer effect of this analog was

shown to be the induction of caspase-mediated apoptosis.[4][5][6]

Further research is required to establish a comprehensive structure-activity relationship for the

anticancer effects of a broader range of Astin C analogs, with direct comparison to the parent

compound.

Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental

approaches used to evaluate Asterin and its analogs, the following diagrams illustrate the

cGAS-STING signaling pathway and a typical experimental workflow for assessing apoptosis.
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Figure 1: The cGAS-STING signaling pathway and the inhibitory action of Asterin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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